molecular formula C10H9N3O2 B2599331 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-80-3

4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2599331
CAS No.: 339020-80-3
M. Wt: 203.201
InChI Key: CLHWGLKLWYNXJZ-UHFFFAOYSA-N
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Description

4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered lactam ring fused with a hydrazone moiety. The presence of the hydroxyanilino group adds to its chemical reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-hydroxyaniline with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction and subsequent purification steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-quality material with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often performed in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrazolones, each with distinct chemical and physical properties.

Scientific Research Applications

4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyanilino group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The pyrazolone core may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(4-hydroxyanilino)methylene]-2,2,5,5-tetramethyldihydro-3(2H)-furanone

Uniqueness

4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the hydroxyanilino group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-4-2-1-3-8(9)11-5-7-6-12-13-10(7)15/h1-6,14H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLTTWFOKRIVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CNNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164283
Record name 2,4-Dihydro-4-[[(2-hydroxyphenyl)amino]methylene]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-80-3
Record name 2,4-Dihydro-4-[[(2-hydroxyphenyl)amino]methylene]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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